

Therapeutic Potential of CP-547,632 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: CP-547632 hydrochloride

Cat. No.: B1649335

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Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. By targeting the primary mediator of angiogenesis, CP-547,632 has demonstrated significant therapeutic potential in preclinical models of cancer by inhibiting tumor growth and vascularization. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of CP-547,632 hydrochloride, along with detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

Introduction

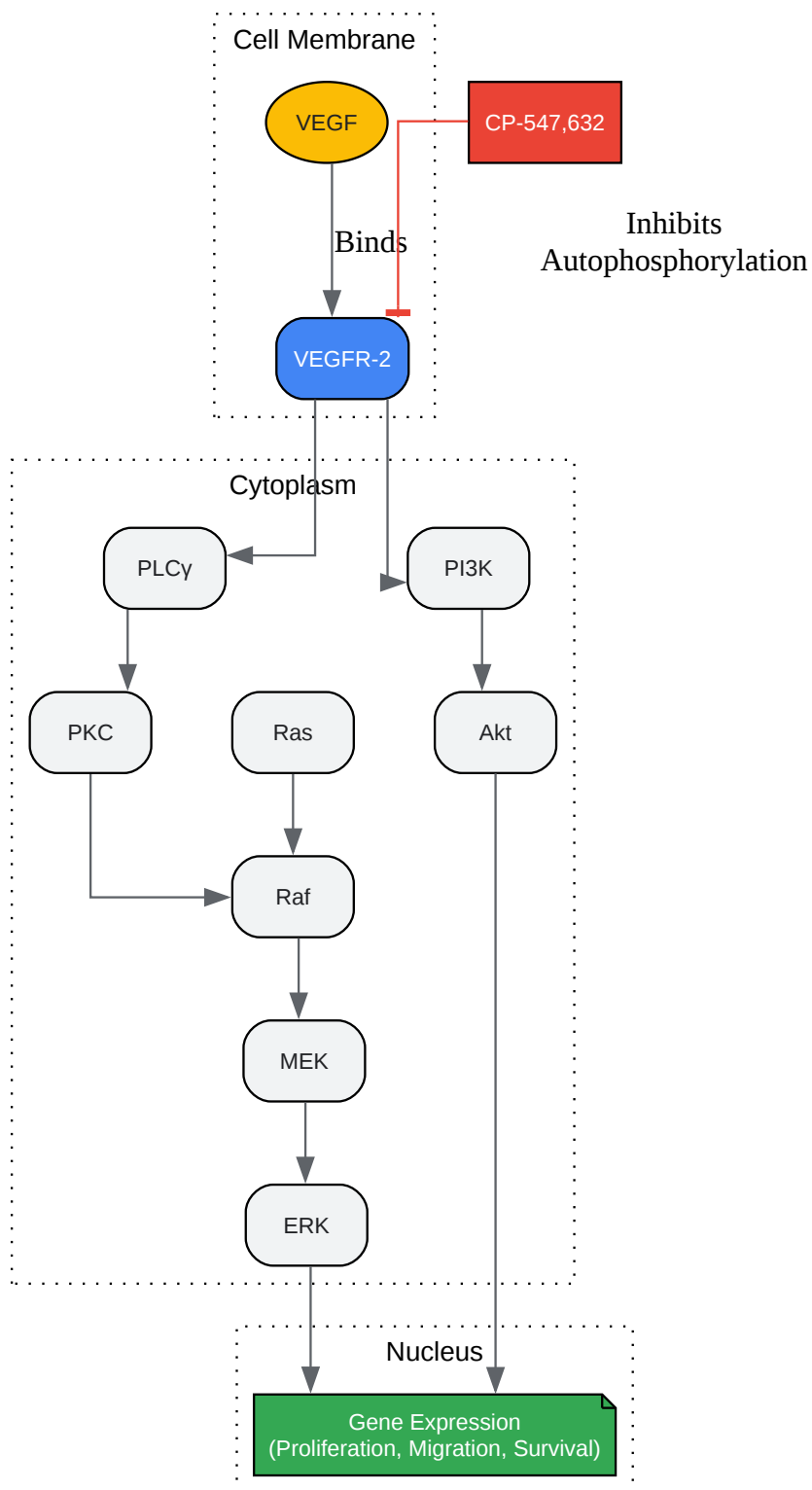
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of this process in many solid tumors. Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. CP-547,632 hydrochloride emerged as a promising therapeutic agent in this class, exhibiting potent and selective inhibition of VEGFR-2 kinase activity. This document details the preclinical and clinical findings related to CP-547,632 hydrochloride, offering a technical resource for the scientific community.

Mechanism of Action

CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (bFGF) receptor kinase.[1]

Signaling Pathway

VEGFR-2 Signaling and Inhibition by CP-547,632

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VEGFR-2 Signaling Pathway and Point of Inhibition.

Preclinical Data

In Vitro Kinase and Cell-Based Assays

CP-547,632 demonstrates potent inhibition of VEGFR-2 and bFGF kinases. The inhibitory activity was also confirmed in whole-cell assays.[\[1\]](#)

Target/Assay	IC50 (nM)
VEGFR-2 Kinase	11 [1]
bFGF Kinase	9 [1]
VEGF-stimulated VEGFR-2 Autophosphorylation (in cells)	6 [1]

In Vivo Angiogenesis Assays

The anti-angiogenic activity of CP-547,632 was evaluated in a murine corneal angiogenesis model. Oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGF-induced angiogenesis, with an ED50 of 10-25 mg/kg.[\[2\]](#)

Xenograft Tumor Models

The in vivo efficacy of CP-547,632 was assessed in various human tumor xenograft models in athymic mice. Daily oral administration of CP-547,632 led to significant tumor growth inhibition.[\[2\]](#)

Cell Line (Tumor Type)	Dose (mg/kg, p.o., qd)	Treatment Duration (days)	Tumor Growth Inhibition (%)
Colo-205 (Colon)	100	12	85 [2]
DLD-1 (Colon)	100	9	69 [2]
EBC-1 (NSCLC)	100	Not Specified	~50 [2]
H460 (NSCLC)	100	Not Specified	~50 [2]

Clinical Trials

CP-547,632 hydrochloride has been evaluated in clinical trials for the treatment of various solid tumors, most notably in non-small cell lung cancer (NSCLC).

Phase I/II Trial in Advanced NSCLC

A Phase I/II multicenter, open-label trial was conducted to evaluate the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin as a first-line treatment for advanced NSCLC.[3]

Patient Population: Patients with Stage IIIB/IV or recurrent NSCLC.[3] Treatment Regimen:

- Phase I: Dose escalation of oral daily CP-547,632 in combination with paclitaxel (225 mg/m²) and carboplatin (AUC=6) every 3 weeks.[3]
- Phase II: Patients were randomized to receive either CP-547,632 (at the MTD from Phase I) plus chemotherapy or chemotherapy alone.[3]

Parameter	Value
Maximum Tolerated Dose (MTD) of CP-547,632	200 mg (orally, daily)[3]
Dose-Limiting Toxicities (at 250 mg)	Grade 3 rash and diarrhea[3]
Objective Response Rate (ORR) - Phase II	
CP-547,632 + Chemotherapy	28.6% (4/14 patients with confirmed partial response)[3]
Chemotherapy Alone	25% (4/17 patients with confirmed partial response)[3]

Conclusion: The combination of CP-547,632 with standard chemotherapy was well-tolerated at doses up to 200 mg daily. However, the addition of CP-547,632 did not lead to an improvement in the objective response rate compared to chemotherapy alone in this patient population.[3]

Other Clinical Investigations

CP-547,632 has also been investigated in Phase I trials in patients with advanced solid tumors and in Phase II trials for ovarian cancer. Detailed quantitative results from these trials are not widely available in the public domain.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

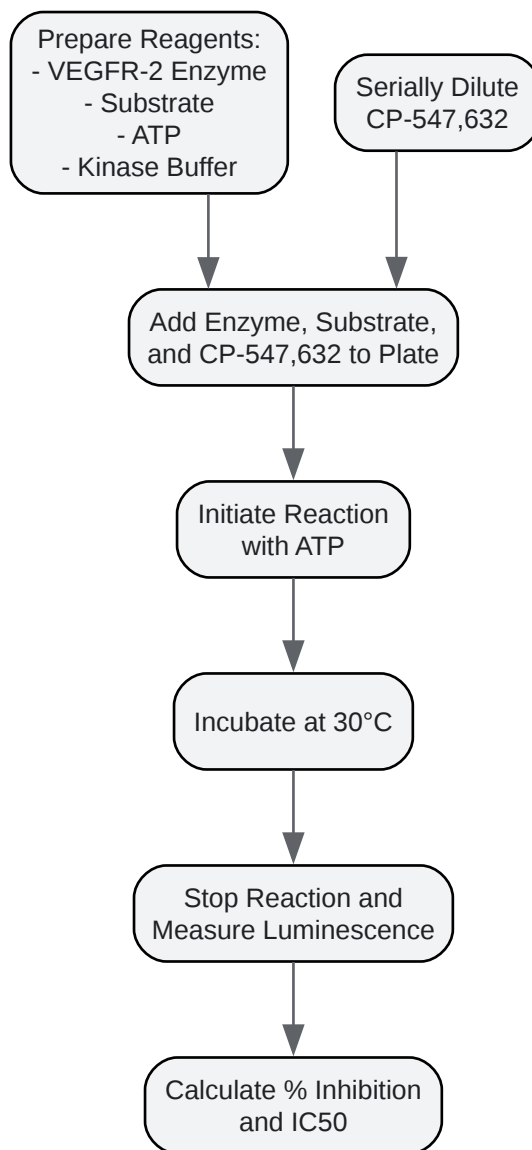
Objective: To determine the in vitro potency of CP-547,632 in inhibiting VEGFR-2 kinase activity.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared in a kinase reaction buffer.
- **Compound Dilution:** CP-547,632 hydrochloride is serially diluted in DMSO to create a range of concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the test compound in a 96-well plate.
- **Incubation:** The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).
- **Detection:** The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).
- **Data Analysis:** The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Kinase Assay

Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay



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Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CP-547,632 in a murine model.

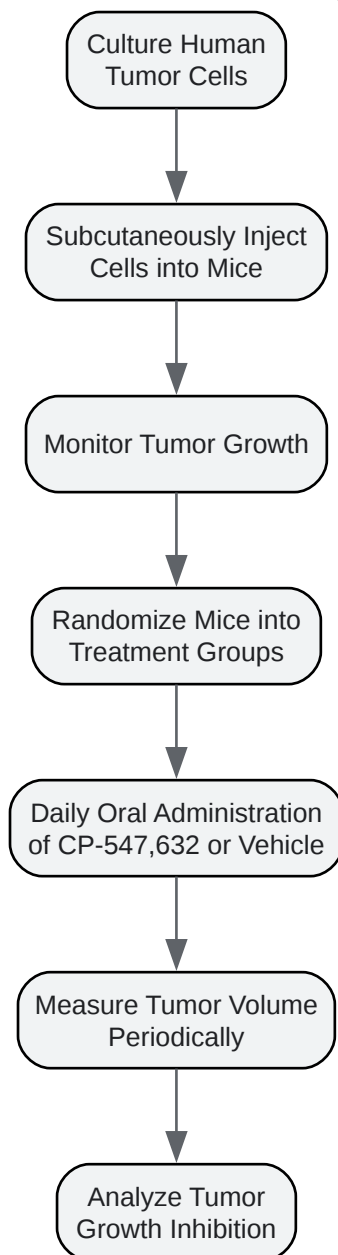
Methodology:

- Cell Culture: Human tumor cells (e.g., Colo-205) are cultured in appropriate media.

- **Animal Model:** Athymic nude mice (4-6 weeks old) are used.
- **Tumor Implantation:** A suspension of tumor cells (e.g., 5×10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
- **Drug Administration:** CP-547,632 is administered orally (p.o.) daily (qd) at the desired doses. The control group receives the vehicle.
- **Tumor Measurement:** Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: $(\text{width}^2 \times \text{length}) / 2$.
- **Data Analysis:** Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow: Xenograft Model

Workflow for In Vivo Tumor Xenograft Study



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Workflow for In Vivo Tumor Xenograft Study.

Conclusion

CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and bFGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. While it showed a manageable safety profile in clinical trials, its combination with standard chemotherapy for

advanced NSCLC did not result in a significant improvement in efficacy. The therapeutic potential of CP-547,632 as a monotherapy or in other cancer types or combination regimens warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

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